molecular formula C12H18ClNO3S B11485293 4-chloro-N-(3-methoxypropyl)-2,5-dimethylbenzenesulfonamide

4-chloro-N-(3-methoxypropyl)-2,5-dimethylbenzenesulfonamide

Cat. No.: B11485293
M. Wt: 291.79 g/mol
InChI Key: BUIDIKDRHRMMNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-(3-methoxypropyl)-2,5-dimethylbenzenesulfonamide is an organic compound belonging to the class of sulfonamides It is characterized by the presence of a chloro group, a methoxypropyl group, and two methyl groups attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(3-methoxypropyl)-2,5-dimethylbenzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethylbenzenesulfonyl chloride and 3-methoxypropylamine.

    Reaction: The 2,5-dimethylbenzenesulfonyl chloride is reacted with 3-methoxypropylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature.

    Chlorination: The resulting product is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chloro group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(3-methoxypropyl)-2,5-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The sulfonamide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted sulfonamides.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

Scientific Research Applications

4-chloro-N-(3-methoxypropyl)-2,5-dimethylbenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly as enzyme inhibitors or antimicrobial agents.

    Biology: Used in biochemical assays to study enzyme activity and protein interactions.

    Industry: Employed as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-(3-methoxypropyl)-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt metabolic pathways and cellular processes, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(3-methoxypropyl)benzenesulfonamide
  • 4-chloro-N-(2-methoxyethyl)benzenesulfonamide
  • 4-chloro-N-(3-methoxypropyl)-3-nitrobenzenesulfonamide

Uniqueness

4-chloro-N-(3-methoxypropyl)-2,5-dimethylbenzenesulfonamide is unique due to the presence of two methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. The combination of the chloro, methoxypropyl, and dimethyl groups provides a distinct structural framework that can be exploited for specific applications in medicinal chemistry and industrial processes.

Properties

Molecular Formula

C12H18ClNO3S

Molecular Weight

291.79 g/mol

IUPAC Name

4-chloro-N-(3-methoxypropyl)-2,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C12H18ClNO3S/c1-9-8-12(10(2)7-11(9)13)18(15,16)14-5-4-6-17-3/h7-8,14H,4-6H2,1-3H3

InChI Key

BUIDIKDRHRMMNT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NCCCOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.